3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone
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Overview
Description
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a fluorophenyl group attached to the oxazolidinone ring, which imparts unique chemical and physical properties. Oxazolidinones are known for their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves the reaction of o-fluorophenyl isocyanate with an appropriate hydroxymethyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(o-Fluorophenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(o-Fluorophenyl)-5-aminomethyl-2-oxazolidinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazolidinone ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Cinolazepam: A benzodiazepine derivative
Properties
CAS No. |
29218-24-4 |
---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-1-2-4-9(8)12-5-7(6-13)15-10(12)14/h1-4,7,13H,5-6H2 |
InChI Key |
OKDXNCKNCKZPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2F)CO |
Origin of Product |
United States |
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